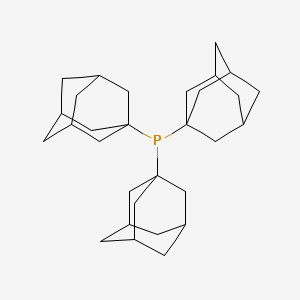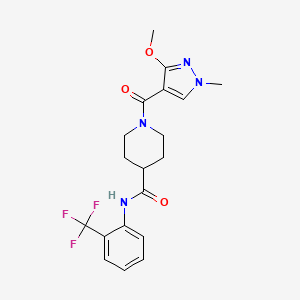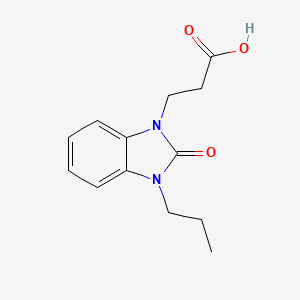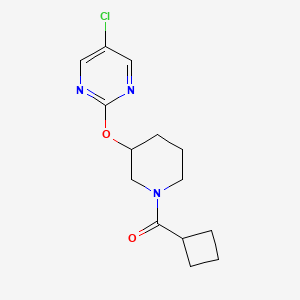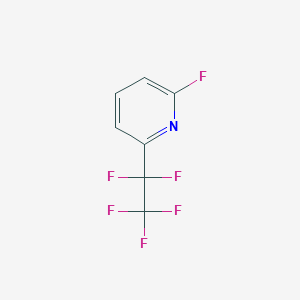![molecular formula C26H21N3O2S2 B2837474 4-[({5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl methyl ether CAS No. 866017-49-4](/img/structure/B2837474.png)
4-[({5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Oxadiazoles are also a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of thiazoles and oxadiazoles involves a five-membered ring with heteroatoms. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The specific molecular structure of the compound you mentioned is not available in the sources I found.Chemical Reactions Analysis
Thiazoles undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The specific chemical reactions involving the compound you mentioned are not available in the sources I found.Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of the compound you mentioned are not available in the sources I found.Applications De Recherche Scientifique
Structural Analysis and Biological Activity
Research on derivatives of oxadiazole and thiazole, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones and related compounds, has demonstrated significant biological activities. These compounds have been synthesized and characterized, with studies revealing their potential antibacterial and antioxidant properties. Such derivatives exhibit good antibacterial activity against Staphylococcus aureus and potent antioxidant activity, showcasing the potential for medical and pharmacological applications (Subbulakshmi N. Karanth et al., 2019).
Antibacterial and Antioxidant Properties
The antibacterial activity of amino-heterocyclic compounds coupled with oxime-ether groups has been studied, revealing the synthesis of new compounds with potent in vitro antibacterial activities. This research highlights the significance of such chemical structures in developing new antibacterial agents (Guo-qiang Hu et al., 2006).
Photoinduced Molecular Rearrangements
Investigations into the photochemistry of oxadiazoles in the presence of sulfur nucleophiles have led to the synthesis of thiadiazoles, indicating a versatile approach to generating compounds with potentially unique properties through photo-induced redox reactions (N. Vivona et al., 1997).
Electrochemical Properties
Studies on poly(p-phenylenevinylene) derivatives containing aromatic triazole or oxadiazole segments have explored their synthesis, optical, and electrochemical properties. These materials exhibit good thermal stability and efficient energy transfer, suggesting applications in electronic devices and materials science (S. Chen, Yun Chen, 2005).
Thermal Properties and Polymer Research
Research on poly(arylene ether 1,3,4-oxadiazole)s has highlighted their synthesis, characterization, and study of thermal properties. These polymers demonstrate excellent thermal stability and solubility in various organic solvents, indicating their potential use in high-performance materials (F. Bottino et al., 2001).
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity that this compound exhibits.
Mode of Action
For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The specific mode of action of this compound would depend on its structure and the nature of its target.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways depending on their biological activity . For instance, they can affect the synthesis of neurotransmitters such as acetylcholine . The exact pathways affected by this compound would depend on its specific biological activity.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could influence the bioavailability of this compound. The exact pharmacokinetic properties would depend on the structure of the compound and its interactions with the body.
Result of Action
Thiazole derivatives have been found to exhibit various effects depending on their biological activity . For instance, they can exhibit cytotoxic activity on human tumor cell lines . The specific effects of this compound would depend on its mode of action and the nature of its target.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S2/c1-30-21-14-12-18(13-15-21)17-32-26-29-28-23(31-26)16-22-24(19-8-4-2-5-9-19)27-25(33-22)20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYRPYCANNPCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(O2)CC3=C(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2837391.png)
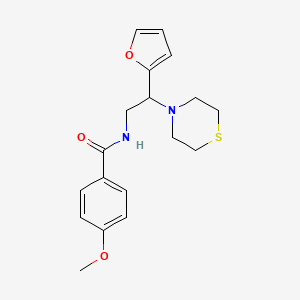
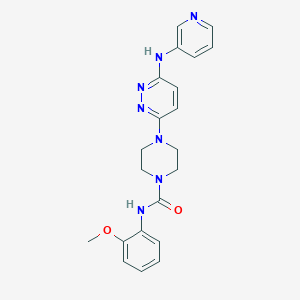
![N-(4-butylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2837395.png)
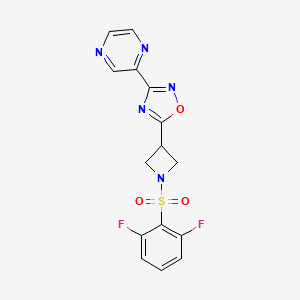
![8-Fluorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2837399.png)
![4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2837402.png)
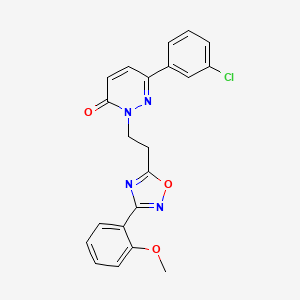
![2-[(Dimethylamino)methyl]-6-methoxy-4-methylbenzenol](/img/structure/B2837404.png)
